3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-methyl-4,5-bis(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-8(2)6-10-11(7-9(3)4)14-15(5)12(10)13/h8-9H,6-7,13H2,1-5H3 |
InChI Key |
HLIGYFPJWYNBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N(N=C1CC(C)C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Diisobutyl 1 Methyl 1h Pyrazol 5 Amine and Analogous Pyrazole 5 Amines
Classical and Modern Synthetic Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These approaches often involve the formation of key nitrogen-carbon and carbon-carbon bonds to assemble the five-membered ring.
Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors
A foundational and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. This reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. The choice of substituted hydrazines and dicarbonyl compounds allows for the introduction of various substituents onto the pyrazole core. For instance, the reaction of methylhydrazine with a suitably substituted 1,3-diketone would be a classical approach to N-methylated pyrazoles.
A general representation of this reaction is the synthesis of 3,5-dimethyl-1-substituted pyrazoles from the corresponding primary amines and 2,4-pentanedione. nih.gov
1,3-Dipolar Cycloaddition Strategies
1,3-dipolar cycloaddition reactions offer a powerful and convergent approach to the synthesis of pyrazole rings. This method typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. This strategy is particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to obtain through classical condensation methods.
Multicomponent Reaction (MCR) Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules, including pyrazoles. These reactions often proceed with high convergence and can generate diverse libraries of compounds from simple starting materials. For example, a three-component reaction involving a hydrazine, a β-ketonitrile, and a β-diketone can lead to the formation of highly substituted pyrazolo[3,4-b]pyridines, demonstrating the utility of MCRs in constructing fused heterocyclic systems based on a pyrazole core. beilstein-journals.org
Utilization of β-Ketonitriles and Related Nitrile Derivatives
β-Ketonitriles are versatile precursors for the synthesis of 5-aminopyrazoles. The reaction of a β-ketonitrile with a hydrazine derivative is a common and effective method for constructing the 5-aminopyrazole scaffold. The reaction proceeds by initial attack of the hydrazine at the keto group, followed by cyclization involving the nitrile group to form the amino-substituted pyrazole ring. This approach is widely applicable and allows for the introduction of a variety of substituents at the 3- and 4-positions of the pyrazole ring. beilstein-journals.org For instance, the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate (B1144303) yields 5-amino-3-methylpyrazole-4-carboxamide. beilstein-journals.org
| Precursor Type | Reagent | Product Type | Reference |
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.org |
| Hydrazonoyl chloride | Benzothiazole-2-acetonitrile | 3-substituted 5-amino-1-aryl-4-(benzothiazol-2-yl)pyrazole | beilstein-journals.org |
| Hydrazonyl chloride | Ethyl cyanoacetate | 5-amino-4-carbethoxy-3-methyl-1-(4-sulfamoylphenyl)pyrazole | beilstein-journals.org |
Specific Preparation Methods for 5-Aminopyrazoles
Beyond the general strategies, several specific methods have been developed for the efficient synthesis of 5-aminopyrazoles. One such method involves the reaction of 2-acylamino-3-arylsulfanyl-3-chloroacrylonitriles with hydrazine hydrate to produce 4-acylamino-3(5)-amino-5(3)-arylsulfanylpyrazoles. beilstein-journals.org Another approach utilizes the reaction of β-ketonitriles with N,N'-diphenylformamidine to generate cyclocondensation precursors, which are then transformed into 5-amino-1-aryl-4-benzoylpyrazole derivatives upon reaction with hydrazines. beilstein-journals.org These tailored methods often provide access to 5-aminopyrazoles with specific functional groups required for further synthetic transformations or biological evaluation. The versatility of 5-aminopyrazoles as synthetic precursors is highlighted by their use in the construction of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgnih.gov
Specific Synthesis of 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine
A logical precursor for this target molecule would be 2-(2-methylpropyl)-3-oxo-5-methylhexanenitrile. The synthesis of this β-ketonitrile could be achieved through a Claisen condensation between ethyl isovalerate and 3-methylbutanenitrile using a strong base such as sodium ethoxide or sodium amide.
The subsequent and final step would be the cyclocondensation of the synthesized β-ketonitrile with methylhydrazine. This reaction is expected to proceed regioselectively, with the more nucleophilic nitrogen of methylhydrazine attacking the keto group, followed by intramolecular cyclization onto the nitrile to furnish the desired this compound. The reaction would likely be carried out in a protic solvent such as ethanol (B145695), and may be catalyzed by the addition of a small amount of acid.
An alternative approach could involve the synthesis of the corresponding 1,3-diketone, 2,8-dimethyl-4,6-nonanedione, followed by reaction with methylhydrazine. However, the use of a β-ketonitrile precursor is generally more direct for accessing 5-aminopyrazoles.
Precursor Synthesis and Derivatization (e.g., tert-butyl-substituted pyrazole-5-amines)
The synthesis of complex pyrazole-5-amines often begins with the construction of simpler, yet crucial, precursors. A common strategy involves the condensation reaction of appropriately substituted β-ketonitriles or their equivalents with hydrazines. nih.gov For instance, the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a close analog, serves as an excellent model. This precursor can be synthesized and subsequently derivatized through various reactions.
One notable method is a one-pot, two-step synthesis involving a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde, such as p-methoxybenzaldehyde, followed by a reduction step. mdpi.comresearchgate.net This process first forms an N-(5-pyrazolyl)imine intermediate, which is then reduced to the corresponding N-substituted pyrazol-5-amine. mdpi.comresearchgate.net This approach is lauded for its operational simplicity and short reaction times, as it bypasses the need to isolate and purify the intermediate imine. mdpi.comresearchgate.net
Another approach involves the ambient-temperature condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with aldehydes like 2-pyridinecarboxaldehyde (B72084) in methanol (B129727), using a drying agent such as magnesium sulfate. semanticscholar.org This method is distinguished by its mild conditions, high atom economy, and straightforward product isolation. semanticscholar.org The versatility of the 5-amino group allows for further modifications, such as sulfonamidation reactions, to produce a variety of derivatives. researchgate.net
The synthesis of precursors can also be achieved via solid-phase synthesis, starting from resin-supported β-ketonitriles, which offers a versatile route for creating a library of compounds. nih.gov
Optimized Reaction Conditions and Catalytic Systems (e.g., solvent-free, microwave-assisted)
Optimization of reaction conditions is critical for achieving high yields, purity, and efficiency in the synthesis of pyrazole-5-amines. Modern synthetic chemistry has seen a shift towards solvent-free reactions and the use of advanced catalytic systems.
Solvent-free methodologies, often assisted by microwave irradiation, have proven highly effective. beilstein-journals.orgnih.govresearchgate.net These reactions can significantly reduce reaction times and simplify purification processes. For example, a multicomponent, solvent-free reaction has been used to obtain 6-trifluoromethylpyrazolo[3,4-b]pyridines, which are regioisomers of products formed under conventional heating in acetic acid. nih.gov Similarly, the hetero-Diels–Alder reaction for synthesizing pyrazolo[3,4-b]pyridine derivatives has been successfully performed using a solvent-free, microwave-assisted method. beilstein-journals.orgnih.gov
A variety of catalytic systems have been developed to enhance the synthesis of pyrazole derivatives. These include:
Palladium and Copper Catalysts: Used in reactions of 5-aminopyrazoles with β-halovinyl/aryl aldehydes, with high yields obtained under solvent-free microwave irradiation. beilstein-journals.org
Indium Trichloride on Silica Gel: Found to be effective for reactions carried out in acetic acid. beilstein-journals.orgnih.gov
Nano Copper Stabilized on Layered Double Hydroxide: A novel catalyst designed for the three-component, one-pot synthesis of pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives in a water/ethanol solvent, achieving high yields in minimal time. nih.gov
Lewis Acids (e.g., CeO2/SiO2): Utilized in multicomponent reactions in aqueous media to produce pyrazolones in high yields. thieme-connect.com
The choice of solvent, when used, also plays a crucial role. Ionic liquids like [bmim]Br have been employed for the synthesis of 1H-pyrazolo[3,4-b]pyridines, yielding excellent results. nih.gov Water is increasingly used as a green solvent, aligning with the principles of sustainable chemistry. thieme-connect.comnih.govlew.ro
Regioselectivity and Stereochemical Control in Synthesis
5-Aminopyrazoles are polyfunctional molecules with multiple nucleophilic sites (N1, C4, and the 5-NH2 group), which can lead to the formation of different isomers during cyclization reactions. beilstein-journals.orgnih.govbeilstein-journals.org Controlling the regioselectivity of these reactions is a significant challenge and a key focus of synthetic design.
Several factors influence the regiochemical outcome:
Steric Hindrance: The presence of bulky substituents, such as a tert-butyl group, can slow down electrophilic substitution at the C-4 position. This can make other reaction pathways, like aza-Michael addition at the N-1 position, more competitive, leading to the formation of different constitutional isomers such as pyrazolo[1,5-a]pyrimidines instead of the expected pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov
Reaction Conditions: The choice of catalyst and solvent can dictate the reaction pathway. For instance, the cyclization of a hydrazine with an enol precursor under acidic conditions can yield one regioisomer as the major product, while using a methyl ether precursor under basic conditions can completely reverse the regioselectivity, affording the other isomer in excellent yield. nih.gov
Solvent Effects: The solvent can play a critical role in controlling regiochemistry. Studies on the synthesis of 4,5-disubstituted N-phenylpyrazoles from β-enamino diketones and phenylhydrazine (B124118) have shown that protic solvents favor the formation of one regioisomer, while aprotic solvents lead to the other as the main product. colab.wsresearchgate.net
Microwave Heating: Controlled microwave heating has been used to achieve regioselectivity in multicomponent reactions, favoring the formation of specific isomers like 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones over their counterparts. beilstein-journals.org
Unambiguous structural confirmation of the resulting regioisomers is often achieved through advanced analytical techniques, including HMBC, HMQC, and 19F NMR studies, as well as X-ray crystallography. nih.gov
Green Chemistry Approaches in Pyrazole-5-amine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of pyrazole-5-amines. researchgate.netnih.gov These approaches focus on using environmentally benign solvents, alternative energy sources, and efficient catalytic systems. thieme-connect.comcu.edu.eg
Microwave-Assisted Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.orgdergipark.org.tr By using microwave irradiation, reactions can be completed in a fraction of the time, often with higher yields and purity. lew.roscielo.br
Key benefits of MAOS in pyrazole-5-amine synthesis include:
Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave heating. nih.govrsc.orgresearchgate.net For example, the synthesis of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and an α-cyanoketone can be achieved in just 10-15 minutes. nih.govresearchgate.net
Increased Yields: MAOS frequently leads to higher isolated yields compared to traditional methods. beilstein-journals.orgnih.gov
Use of Green Solvents: Microwave-assisted reactions are often compatible with green solvents like water and ethanol, or can even be performed under solvent-free conditions. researchgate.netnih.govlew.ro
Enhanced Selectivity: The selective heating of polar molecules can lead to different product distributions and enhanced selectivity. rsc.org
The following table summarizes representative examples of microwave-assisted synthesis of pyrazole derivatives.
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to accelerate chemical reactions. This method often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods.
Ultrasound has been successfully applied to multicomponent reactions for the synthesis of fused pyrazole systems. For instance, the three-component reaction of a 5-aminopyrazole, an arylaldehyde, and indandione under ultrasonic irradiation in ethanol can produce pyrazolo[3,4-b]pyridine derivatives in just 4-5 minutes with yields ranging from 88-97%. beilstein-journals.orgnih.gov Similarly, the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives has been achieved through a three-component reaction under ultrasound irradiation in water, an environmentally friendly solvent. beilstein-journals.orgnih.gov
The efficiency of ultrasound is often comparable to microwave irradiation, providing a valuable alternative for green synthesis. beilstein-journals.orgnih.gov
Mechanochemical Activation
Mechanochemical synthesis, which involves reactions induced by mechanical energy (e.g., grinding or milling) in the absence of a solvent, represents a significant advancement in green chemistry. This solvent-free approach minimizes waste and energy consumption. While the application of mechanochemistry to the synthesis of pyrazole-5-amines is an emerging area, it holds considerable promise for developing cleaner and more efficient synthetic routes. rsc.org This technique aligns perfectly with the goals of sustainable chemistry by offering a pathway to complex molecules with minimal environmental impact.
Solvent-Free Reaction Protocols
Microwave irradiation has emerged as a particularly effective tool for conducting solvent-free organic reactions. researchgate.net In the context of pyrazole synthesis, microwave energy can efficiently promote the cyclocondensation of hydrazines with various carbonyl compounds. For instance, a one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles has been reported under solvent-free conditions using microwave irradiation. rsc.org In this method, a mixture of an aryl hydrazine, a β-ketoester, and zinc triflate is initially heated in a microwave reactor. Subsequently, an aromatic aldehyde and malononitrile (B47326) are added, and the mixture is further irradiated to afford the final product in high yields. rsc.org This strategy highlights the potential for creating complex pyrazole-containing heterocycles without the need for a traditional solvent.
Another powerful solvent-free technique is mechanochemistry, which utilizes mechanical energy, typically through grinding or ball milling, to induce chemical reactions. rsc.org This method is particularly advantageous as it can be performed at room temperature, further reducing the energy consumption of the process. The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been successfully achieved using mechanochemical ball milling. thieme-connect.com In this procedure, the reactants are combined in a metal jar with stainless steel balls and vibrated at a high frequency. An oxidizing agent is then added to complete the reaction. This solvent-free approach not only provides high yields but also avoids the use of toxic reagents and simplifies product isolation. thieme-connect.com
The application of these solvent-free methods to the synthesis of a broad range of pyrazole derivatives has been demonstrated, showcasing their versatility. While specific examples for the synthesis of this compound under solvent-free conditions are not extensively detailed in the literature, the general principles and successful applications to analogous structures strongly suggest the feasibility of adapting these green methodologies. The following tables summarize representative examples of solvent-free pyrazole syntheses, illustrating the reaction conditions and outcomes.
Table 1: Microwave-Assisted Solvent-Free Synthesis of Pyrazole Derivatives
| Reactants | Catalyst/Reagents | Microwave Conditions | Product | Yield (%) | Reference |
| Aryl hydrazine, β-ketoester, Aromatic aldehyde, Malononitrile | Zinc triflate | 80 °C, 10 min then 120 °C, 15 min | Pyrano[2,3-c]pyrazoles | 92-99 | rsc.org |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | None | Varied temperature and time | 4,5-dihydro-1H-pyrazoles and Pyrazoles | Not specified | researchgate.net |
| β-ketonitriles, 5-aminopyrazole, Anisaldehyde | Acetic acid | Not specified | Pyrazolo[3,4-b]pyridines | Improved vs. conventional | beilstein-journals.org |
Table 2: Mechanochemical Solvent-Free Synthesis of Pyrazole Derivatives
| Reactants | Reagents/Oxidant | Milling Conditions | Product | Yield (%) | Reference |
| Chalcone derivative, Hydrazine | Na2S2O8 or Ce(NH4)2(NO3)6 | High-frequency vibration, 30 min | 3,5-Diphenyl-1H-pyrazoles | High | thieme-connect.com |
These examples underscore the potential of solvent-free methods to provide efficient and environmentally benign pathways for the synthesis of 3,4-disubstituted-1-methyl-1H-pyrazol-5-amines and related compounds. Further research in this area is likely to expand the scope and applicability of these green synthetic protocols.
Advanced Spectroscopic and Structural Elucidation of 3,4 Diisobutyl 1 Methyl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, the carbon skeleton and the specific placement of substituents on the pyrazole (B372694) ring can be definitively confirmed.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine, the spectrum is expected to show distinct signals corresponding to the N-methyl group, the primary amine protons, and the two non-equivalent isobutyl groups. The amine protons (NH₂) are anticipated to appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange. The N-methyl protons would present as a sharp singlet. The protons of the isobutyl groups at the C3 and C4 positions would exhibit more complex splitting patterns, including doublets for the terminal methyl groups and multiplets for the methine and methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.50 | s | 3H | N-CH₃ |
| ~3.30 | br s | 2H | NH₂ |
| ~2.40 | d | 2H | C3-CH₂-CH |
| ~2.25 | d | 2H | C4-CH₂-CH |
| ~1.90 | m | 1H | C3-CH₂-CH(CH₃)₂ |
| ~1.80 | m | 1H | C4-CH₂-CH(CH₃)₂ |
| ~0.90 | d | 6H | C3-CH(CH₃)₂ |
| ~0.85 | d | 6H | C4-CH(CH₃)₂ |
Note: Predicted values are based on typical chemical shifts for substituted pyrazoles. 's' denotes singlet, 'd' doublet, 'm' multiplet, 'br s' broad singlet.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected: three for the pyrazole ring, one for the N-methyl group, and three for each of the two isobutyl groups. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly informative, with the C5 carbon bearing the amine group expected to be significantly shielded. The carbons of the aliphatic isobutyl and methyl groups would appear in the upfield region of the spectrum. researchgate.netlibretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150 | C5-NH₂ |
| ~145 | C3 |
| ~115 | C4 |
| ~35 | N-CH₃ |
| ~33 | C3-CH₂ |
| ~31 | C4-CH₂ |
| ~28 | C3-CH |
| ~27 | C4-CH |
| ~22.5 | C3-CH(CH₃)₂ |
| ~22.0 | C4-CH(CH₃)₂ |
Note: Predicted values based on typical chemical shifts for substituted pyrazoles and related aliphatic carbons. mdpi.com
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique would confirm the connectivity of the molecular fragments. Key correlations would be expected between the N-methyl protons and the C5 and N1-adjacent ring carbons. Furthermore, correlations from the methylene protons of each isobutyl group to the C3 and C4 carbons of the pyrazole ring, respectively, would definitively establish their positions. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. A significant NOE would be anticipated between the N-methyl protons and the protons of the isobutyl group at the C4 position, confirming their proximity on the same side of the pyrazole ring. Correlations might also be observed between the amine protons and the isobutyl group at C4. mdpi.com
Table 3: Key Predicted 2D NMR Correlations
| Experiment | Correlation From | Correlation To | Structural Information |
|---|---|---|---|
| HMBC | N-CH₃ protons | C5 | Confirms N-methyl attachment relative to C5 |
| HMBC | C4-CH₂ protons | C3, C4, C5 | Confirms C4 isobutyl position |
| HMBC | C3-CH₂ protons | C3, C4 | Confirms C3 isobutyl position |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The N-H stretching of the primary amine group should appear as a distinct pair of bands in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the methyl and isobutyl groups will be prominent below 3000 cm⁻¹. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, are expected in the 1500-1650 cm⁻¹ range. mdpi.comresearchgate.netmdpi.com
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 2960 - 2850 | C-H Stretch | Aliphatic (Isobutyl, Methyl) |
| 1620 - 1550 | C=N, C=C Stretch | Pyrazole Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 209.34.
The fragmentation pattern is influenced by the stability of the resulting ions. libretexts.org Key fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: The cleavage of the C-C bond adjacent to a heteroatom. Loss of a propyl radical (•C₃H₇) from one of the isobutyl groups is a common α-cleavage pathway for isobutyl-substituted compounds, leading to a stable fragment.
Loss of Isobutyl Radical: Cleavage of the bond between the pyrazole ring and an isobutyl group would result in the loss of an isobutyl radical (•C₄H₉, mass 57), producing a significant fragment ion.
Ring Fragmentation: The pyrazole ring itself can fragment, although this often leads to more complex patterns. researchgate.net
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 209 | [C₁₂H₂₃N₃]⁺ | Molecular Ion [M]⁺ |
| 194 | [M - CH₃]⁺ | Loss of a methyl radical |
| 166 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The pyrazole ring, being an aromatic heterocycle, constitutes the primary chromophore in this molecule. It is expected to exhibit π → π* transitions. The presence of the amino group (-NH₂), an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to an unsubstituted pyrazole. The primary absorption band (λₘₐₓ) is predicted to be in the ultraviolet region. mdpi.com
Table 6: Predicted UV-Vis Spectroscopic Data
| λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful analytical method for elucidating the atomic and molecular structure of a crystalline material. nih.gov For a compound like this compound, this technique would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the precise location of each atom in the crystal lattice. This provides unambiguous data on the molecule's solid-state conformation and intermolecular interactions.
Conformational Analysis and Bond Metrics
The crystallographic data would reveal the preferred conformation of the diisobutyl groups and the orientation of the methyl and amine substituents relative to the pyrazole ring. The pyrazole ring itself is expected to be largely planar, a common feature for such aromatic heterocycles. researchgate.net The bond lengths and angles within the pyrazole core would be indicative of the degree of electron delocalization.
Key bond metrics that would be determined include:
C-C, C-N, and N-N bond lengths within the pyrazole ring and its substituents.
Bond angles defining the geometry of the pyrazole ring and the spatial arrangement of the isobutyl, methyl, and amine groups.
A representative table of expected bond lengths and angles, based on similar pyrazole structures, is provided below. Actual experimental values would be required for a definitive analysis of this compound.
| Bond/Angle | Type | Expected Value Range |
| N1-N2 | N-N single | 1.35 - 1.39 Å |
| N2-C3 | C-N double | 1.32 - 1.36 Å |
| C3-C4 | C-C single | 1.42 - 1.46 Å |
| C4-C5 | C=C double | 1.36 - 1.40 Å |
| C5-N1 | C-N single | 1.37 - 1.41 Å |
| C5-N(amine) | C-N single | 1.38 - 1.42 Å |
| N1-C(methyl) | C-N single | 1.45 - 1.49 Å |
| C3-N2-N1 | Angle | 110 - 114° |
| N2-N1-C5 | Angle | 106 - 110° |
| N1-C5-C4 | Angle | 108 - 112° |
Note: This data is illustrative and based on general values for similar chemical structures. Actual experimental data for this compound is required for a precise description.
Intermolecular Interactions in the Crystalline Lattice
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, the primary amine group is a key site for hydrogen bonding. mdpi.com It is anticipated that the amine protons would act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the amine nitrogen itself could serve as acceptors. cardiff.ac.uk
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Expected Distance/Geometry |
| N-H···N Hydrogen Bond | Amine (N-H) | Pyrazole Nitrogen (N1 or N2) | D-H···A distance of 2.8 - 3.2 Å; angle > 150° |
| N-H···N Hydrogen Bond | Amine (N-H) | Amine Nitrogen (intermolecular) | D-H···A distance of 2.9 - 3.3 Å; angle > 150° |
| C-H···π Interaction | Isobutyl (C-H) | Pyrazole Ring (π system) | H···π centroid distance of 2.5 - 3.0 Å |
| van der Waals Forces | Isobutyl groups | Isobutyl groups | Governed by close packing principles |
Note: This data represents potential interactions. The actual intermolecular contacts would be confirmed by X-ray crystallographic analysis of this compound.
Chemical Reactivity and Derivatization Strategies for the 3,4 Diisobutyl 1 Methyl 1h Pyrazol 5 Amine Core
Reactions at the Amino Group (C-5 position)
The primary amino group at the C-5 position is a key handle for derivatization, behaving as a potent nucleophile. This allows for a wide range of functionalization strategies, including the formation of amides, sulfonamides, imines, and diazonium salts, which serve as versatile intermediates for further transformations.
Acylation and Sulfonamidation Reactions
The nucleophilic amino group of 5-aminopyrazoles readily participates in acylation and sulfonamidation reactions when treated with acylating or sulfonylating agents, respectively. These reactions are fundamental for introducing a variety of substituents, leading to the formation of stable amide and sulfonamide linkages. nih.gov
For instance, the sulfonamidation of a structurally similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) as a base, proceeds efficiently to yield the corresponding N-tosylbenzenesulfonamide derivative. mdpi.com This transformation highlights a common and effective method for modifying the amino group. The general conditions for such reactions typically involve a suitable base to scavenge the acid byproduct (e.g., HCl) and an appropriate solvent.
Table 1: Example of Sulfonamidation of a 5-Aminopyrazole Derivative mdpi.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide |
This class of reaction is broadly applicable, allowing for the introduction of diverse acyl and sulfonyl groups, thereby modulating the electronic and steric properties of the parent molecule.
Reductive Amination and Imine Formation
The C-5 amino group can undergo condensation with aldehydes and ketones to form Schiff bases, or imines. organic-chemistry.orgresearchgate.net These imine intermediates can be isolated or, more commonly, reduced in situ to the corresponding secondary amines in a process known as reductive amination. organic-chemistry.org This one-pot procedure is a highly effective method for forming C-N bonds.
A relevant example is the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com The reaction proceeds through an initial solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form the N-(5-pyrazolyl)imine. This intermediate is then reduced with sodium borohydride (B1222165) in methanol (B129727) to afford the final secondary amine product. mdpi.com
Table 2: Two-Step Synthesis of a Secondary Amine via Imine Formation and Reduction mdpi.com
| Step | Reactants | Reagents/Solvent | Intermediate/Product |
|---|---|---|---|
| 1. Imine Formation | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-Methoxybenzaldehyde | None (Solvent-free) | N-(5-pyrazolyl)imine |
| 2. Reduction | N-(5-pyrazolyl)imine | Sodium borohydride / Methanol | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |
The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions, with common reagents including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. organic-chemistry.org
Diazotization and Subsequent Transformations
The primary amino group at the C-5 position can be converted into a diazonium salt through treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net These pyrazole-5-diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations.
The general procedure involves dissolving the 5-aminopyrazole in a strong acid like sulfuric acid, cooling the mixture, and adding a solution of sodium nitrite. researchgate.net The resulting diazonium salt is often unstable and is typically used immediately in the next step.
Common transformations of pyrazole (B372694) diazonium salts include:
Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols) to form azo dyes. researchgate.net
Cyclization: Intramolecular or intermolecular cyclization reactions to generate fused heterocyclic systems. For example, reaction with 3-azolyl enamines can lead to the formation of novel 3-azolylpyrazolo[5,1-c] beilstein-journals.orgscholaris.caoperachem.comtriazines. researchgate.net
Sandmeyer-type Reactions: Replacement of the diazonium group with various substituents such as halides, cyano, or hydroxyl groups, although this is less commonly documented for this specific scaffold compared to aniline (B41778) derivatives.
The diazotization reaction is a powerful tool for introducing a wide range of functionalities that are not easily accessible through direct substitution. nih.gov
Reactions at the Pyrazole Nitrogen Atoms (N-1 and N-2)
The pyrazole ring contains two nitrogen atoms, N-1 and N-2. In the parent compound, 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine, the N-1 position is already substituted with a methyl group. This directs further reactions involving the ring nitrogens primarily towards the N-2 position.
Alkylation and Arylation Strategies
While the N-1 position is blocked by a methyl group, the N-2 nitrogen atom retains its lone pair of electrons and can act as a nucleophile. Alkylation or arylation at the N-2 position would result in the formation of a quaternary pyrazolium (B1228807) salt. This reaction typically involves treating the N-1 substituted pyrazole with a strong alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate.
The synthesis of N-substituted pyrazoles is a fundamental process in heterocyclic chemistry. nih.govacs.org While direct N-2 alkylation of an existing N-1 substituted pyrazole leads to charged species, the general construction of the pyrazole ring often defines the substitution pattern. For instance, reacting a 1,3-dicarbonyl compound with a substituted hydrazine (B178648) is a common route to N-1 substituted pyrazoles. nih.gov
Cyclization Reactions Leading to Fused Heterocycles (e.g., pyrazoloazines)
5-Aminopyrazoles are exceptionally useful precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other pyrazoloazines. beilstein-journals.orgmdpi.com In these reactions, the 5-aminopyrazole acts as a 1,3-binucleophile, with the exocyclic C-5 amino group and the endocyclic N-1 (or N-2) atom participating in the cyclization. Since the N-1 position is already alkylated in the target compound, cyclization reactions typically involve the N-2 atom.
A widely used strategy involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as a 1,3-diketone, α,β-unsaturated ketone, or an alkynyl aldehyde. beilstein-journals.orgmdpi.comnih.gov For example, the reaction of 5-aminopyrazoles with 1,3-diketones in refluxing acetic acid is a classic method for synthesizing pyrazolo[3,4-b]pyridines. beilstein-journals.org
Table 3: Examples of Cyclization Reactions to Form Fused Heterocycles
| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Product Type | Reference |
|---|---|---|---|
| 5-aminopyrazole | Trifluoromethyl-β-diketones | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Amino-1,3-diphenylpyrazole | Vilsmeier reagent (from DMF/PBr₃) | Pyrazolo[3,4-d]pyrimidine | mdpi.com |
| 3-methyl-5-aminopyrazole | Arylaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione | Pyrazolo[3,4-b]pyridone | nuph.edu.ua |
These domino or multi-component reactions are highly efficient for constructing complex molecular architectures from simple starting materials, demonstrating the synthetic utility of the 5-aminopyrazole core in building libraries of fused heterocyclic compounds. nuph.edu.ua
Functionalization of the Isobutyl Substituents (C-3 and C-4 positions)
The introduction of functional groups into the isobutyl side chains of this compound is a synthetic challenge that can be approached through two primary strategies: indirect modification of precursors before the pyrazole ring is formed, or direct derivatization of the existing alkyl chains on the pre-formed heterocycle. While direct C-H functionalization of the pyrazole ring itself is a well-explored area, the selective modification of its saturated alkyl substituents is less documented and often requires leveraging fundamental principles of organic reactivity.
Indirect Functionalization through Precursor Modification
The most versatile and regioselective method for introducing functionality into the isobutyl side chains is to incorporate the desired functional groups into the acyclic precursors before the cyclization reaction that forms the pyrazole core. The classical and widely used synthesis of 5-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. beilstein-journals.orgchim.it This approach allows for considerable variation in the structure of the final product by modifying the initial β-ketonitrile.
To obtain a this compound with a functionalized isobutyl group, one would start with a correspondingly functionalized β-ketonitrile. For example, a β-ketonitrile bearing a hydroxyl, ester, or protected amine group on one of its isobutyl-like fragments could be synthesized first. The subsequent condensation reaction with methylhydrazine would then yield the target pyrazole with the functional group precisely located on the desired side chain. This method circumvents the selectivity issues often encountered with direct functionalization of alkyl chains.
The synthesis of such functionalized β-dicarbonyl precursors is a well-established field in organic chemistry, providing a robust platform for creating a wide array of modified pyrazoles. nih.govnih.gov This strategy offers superior control over the final molecular architecture.
Table 1: Hypothetical Indirect Functionalization Strategy
| Step | Precursor Structure | Description | Anticipated Product |
|---|---|---|---|
| 1 | Functionalized β-Ketonitrile Synthesis | Synthesis of a β-ketonitrile, such as 2-cyano-4,6-dimethyl-5-(hydroxymethyl)heptan-3-one, incorporating a hydroxyl group on a precursor to the C-4 isobutyl chain. | A pyrazole with a hydroxylated isobutyl group at the C-4 position. |
| 2 | Condensation with Methylhydrazine | Cyclization of the functionalized β-ketonitrile with methylhydrazine to form the pyrazole ring. beilstein-journals.org | (4-(2-hydroxy-2-methylpropyl)-3-isobutyl-1-methyl-1H-pyrazol-5-yl)amine |
Potential for Side-Chain Derivatization
Directly modifying the isobutyl side chains on the pre-formed this compound core is more challenging due to the relative inertness of sp³ C-H bonds. However, several established and emerging methods in organic synthesis could potentially achieve this transformation.
Free-Radical Halogenation: A classical approach for functionalizing alkanes is free-radical halogenation, typically using Cl₂ or Br₂ under UV irradiation or with a radical initiator. wikipedia.org This reaction proceeds via a chain mechanism involving halogen radicals that abstract hydrogen atoms from the alkyl chain, which is then halogenated. wikipedia.org While feasible, this method is notoriously unselective. wikipedia.orgyoutube.com The isobutyl groups on the pyrazole contain both primary (–CH₃) and tertiary (–CH) C-H bonds. Bromination would likely show some selectivity for the more stable tertiary radical, while chlorination would be less selective, resulting in a mixture of mono- and poly-halogenated products at various positions on both isobutyl chains. youtube.com The resulting halo-isobutyl groups could then serve as handles for further nucleophilic substitution reactions.
Influence of the Pyrazole Ring: The carbon atoms of the isobutyl groups directly attached to the pyrazole ring are in a "benzylic-like" position. Proximity to an aromatic ring can stabilize radical and cationic intermediates through resonance, which can increase the reactivity of these positions compared to simple alkanes. pearson.com This benzylic-like activation could potentially favor functionalization at the carbon atom adjacent to the pyrazole core, particularly in reactions involving radical or cationic intermediates.
Direct C-H Activation: More modern and selective approaches involve transition-metal-catalyzed C-H activation. nih.gov These methods use catalysts, often based on rhodium, palladium, or copper, to directly convert a C-H bond into a C-C or C-heteroatom bond. While much of the research in this area has focused on the functionalization of C-H bonds on the heterocyclic ring itself, the development of catalysts and directing groups for activating alkyl side chains is an active area of research. nih.govkaust.edu.saresearchgate.net A strategically placed coordinating group on the pyrazole ring could potentially direct a metal catalyst to selectively functionalize a specific C-H bond on one of the isobutyl side chains, offering a pathway to derivatives that are inaccessible through other means.
Table 2: Potential Direct Derivatization Strategies for Isobutyl Side Chains
| Reaction Type | Typical Reagents | Potential Outcome on Isobutyl Group | Key Challenges |
|---|---|---|---|
| Free-Radical Halogenation | Br₂ or Cl₂ with UV light (hν) | Introduction of a halogen atom (Br, Cl) onto the side chain, creating a handle for further synthesis. | Low selectivity, leading to a mixture of constitutional isomers and poly-halogenated products. wikipedia.orgyoutube.com |
| Directed C-H Activation | Transition metal catalyst (e.g., Pd, Rh) with a directing group and oxidant/coupling partner. | Selective introduction of various functional groups (e.g., aryl, ester, ether) at a specific position. | Requires development of a suitable directing group strategy; competition with ring C-H activation is possible. nih.gov |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Potential for oxidation of the tertiary C-H bond to an alcohol, or cleavage of the C-C bond under harsh conditions. | Low selectivity; over-oxidation; potential for degradation of the pyrazole ring or other functional groups. |
Computational and Theoretical Investigations of 3,4 Diisobutyl 1 Methyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine. researchgate.net DFT methods are widely used to investigate the geometry, electronic structure, and reactivity of pyrazole (B372694) derivatives. researchgate.nettandfonline.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For pyrazole derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to find the minimum energy structure. semanticscholar.org The planarity of the pyrazole ring is a key feature, though the isobutyl and methyl substituents of this compound will extend from this plane.
The electronic character of the molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net In pyrazole systems, the HOMO is typically distributed over the pyrazole ring and the electron-donating amino group, while the LUMO is often localized on the pyrazole ring. The presence of alkyl groups like isobutyl generally has a minor electron-donating effect, which can slightly raise the HOMO energy level.
Table 1: Representative Frontier Orbital Energies for a Substituted Pyrazole Derivative
| Orbital | Energy (eV) | Description |
| HOMO | -5.907 | Highest Occupied Molecular Orbital, indicating electron-donating regions. nih.gov |
| LUMO | -1.449 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting regions. nih.gov |
| Energy Gap (ΔE) | 4.458 | Indicates high electronic stability and relatively low chemical reactivity. nih.gov |
Note: The values presented are for a related pyrazole derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, and serve as an illustrative example of typical energy levels in such systems. nih.gov
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comnih.gov The MEP surface is color-coded to represent different regions of electrostatic potential. deeporigin.com Generally, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow regions represent neutral or intermediate potential. researchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, making these sites susceptible to electrophilic attack. researchgate.net The hydrogen atoms of the amino group and the methyl group would likely exhibit a positive potential. The isobutyl groups, being largely nonpolar, would contribute to the neutral regions of the molecule.
Global reactivity descriptors, such as chemical hardness (η) and the global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity and are derived from the HOMO and LUMO energies. researchgate.netnih.gov
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net A higher value of chemical hardness indicates greater stability and lower reactivity.
Electronegativity (χ) represents the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.
The Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -(I+A)/2, with I being the ionization potential and A the electron affinity). researchgate.net A higher electrophilicity index points to a better electron acceptor.
These indices are useful for comparing the reactivity of different pyrazole derivatives. ekb.eg
Table 2: Calculated Global Reactivity Descriptors for a Pyrazole Derivative
| Descriptor | Formula | Value (eV) | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.229 | High stability. nih.gov |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.678 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.024 | Propensity to act as an electrophile. |
Note: These values are calculated based on the illustrative HOMO/LUMO energies from Table 1 and provide a theoretical framework for understanding the reactivity of this compound.
Pyrazole-5-amines can exist in different tautomeric forms due to the migration of a proton. semanticscholar.org Theoretical studies on substituted pyrazoles have shown that the relative stability of these tautomers is influenced by the nature and position of the substituents. mdpi.comresearchgate.net For 3(5)-aminopyrazoles, the amino tautomer is generally found to be more stable than the imino tautomer. semanticscholar.orgresearchgate.net
In the case of this compound, the nitrogen at position 1 is substituted with a methyl group, which prevents the typical annular tautomerism seen in N-unsubstituted pyrazoles. However, side-chain tautomerism involving the amino group is theoretically possible, leading to an imino form. DFT calculations can be used to determine the relative energies of these tautomers, providing insight into their equilibrium populations. semanticscholar.org The presence of electron-donating isobutyl groups may subtly influence this equilibrium.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules. eurasianjournals.comresearchgate.net These methods provide insights that complement the static picture offered by quantum chemical calculations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. iu.edu.sa For this compound, the rotation around the C-C bonds of the two isobutyl groups will give rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.
By systematically rotating the dihedral angles of the isobutyl side chains and calculating the corresponding energy, a conformational energy landscape can be generated. This analysis helps to identify the lowest energy (most stable) conformers and the energy barriers between them. iu.edu.sa Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules. The results of conformational analysis can reveal the most likely three-dimensional structures the molecule will adopt in different environments. mdpi.com
Molecular Dynamics Simulations
There is no available information in published scientific literature regarding molecular dynamics simulations performed on this compound in non-biological systems.
Molecular Docking Studies
No molecular docking studies focusing on the interaction of this compound with non-human or theoretical targets have been identified in the public domain. Consequently, analysis of its binding mechanisms, ligand-receptor interactions, and binding modes is not possible at this time.
Without molecular docking data, a binding site analysis, including the identification of potential hydrogen bonding or hydrophobic interactions for this compound, cannot be conducted.
Information regarding the predicted binding modes and affinities of this compound within model systems is not available in current scientific literature.
Structure Activity Relationship Sar Studies of Pyrazole 5 Amines: Elucidating Structural Contributions to Molecular Interactions
Impact of Substituent Variation at the Pyrazole (B372694) Ring on Molecular Properties
The substitution pattern on the pyrazole ring is a key determinant of its chemical and biological properties. mdpi.com The carbon atoms at positions 3, 4, and 5, as well as the nitrogen atoms at positions 1 and 2, are common sites for substitution. These substitutions can encompass a wide array of functional groups, including alkyl, aryl, hydroxyl, amino, nitro, and halogen groups. mdpi.com
In the case of 3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine, the pyrazole ring is substituted at the C3 and C4 positions with isobutyl groups and at the N1 position with a methyl group. The isobutyl groups are alkyl substituents, which are generally considered to be electron-donating through an inductive effect. This electron-donating nature can increase the electron density of the pyrazole ring, potentially influencing its reactivity and the basicity of the nitrogen atoms. nih.gov
The following table illustrates how different substituents on the pyrazole ring can affect molecular properties, using examples from the broader class of pyrazole derivatives.
| Compound | Substituent at C3 | Substituent at C4 | Substituent at N1 | Observed/Predicted Molecular Property |
| A | Phenyl | Hydrogen | Hydrogen | Increased lipophilicity, potential for π-π stacking interactions. |
| B | Methyl | Cyano | Phenyl | Electron-withdrawing cyano group can decrease ring basicity. |
| C | Trifluoromethyl | Phenyl | Hydrogen | Strong electron-withdrawing CF3 group significantly alters electronic properties. |
| D | Isobutyl | Isobutyl | Methyl | High lipophilicity, increased steric bulk around the C3-C4 bond. |
This table is illustrative and compiled from general principles of medicinal chemistry and SAR of pyrazole derivatives.
Role of the Isobutyl Groups in Modulating Interactions
The two isobutyl groups at the C3 and C4 positions of this compound are expected to have a significant impact on its molecular interactions, primarily through steric and hydrophobic effects.
The table below provides a conceptual comparison of how different alkyl substituents might influence interactions.
| Substituent | Relative Size/Steric Bulk | Lipophilicity (logP contribution) | Potential Interaction Type |
| Methyl | Small | Low | Minimal steric hindrance, minor hydrophobic contribution. |
| Ethyl | Medium | Moderate | Moderate steric hindrance, moderate hydrophobic contribution. |
| Isopropyl | Medium-Large | High | Significant steric hindrance, notable hydrophobic contribution. |
| Isobutyl | Large | High | Substantial steric hindrance, strong hydrophobic contribution. |
| tert-Butyl | Very Large | Very High | Pronounced steric hindrance, very strong hydrophobic contribution. |
This table is based on general principles of physical organic chemistry.
Influence of N-Substitution on Compound Behavior and Interactions
The substitution at the N1 position of the pyrazole ring is a critical determinant of the compound's properties and biological activity. In this compound, this position is occupied by a methyl group.
Hydrogen Bonding: An N-unsubstituted pyrazole has an N-H group that can act as a hydrogen bond donor. N-methylation removes this hydrogen bond donor capability. However, the lone pair of electrons on the N2 nitrogen can still act as a hydrogen bond acceptor. The loss of the N-H donor can be a critical factor in the binding to some biological targets that have a hydrogen bond acceptor in the corresponding position of the binding site. Conversely, if the binding pocket has a hydrophobic character in the region of the N1 substituent, the methyl group may form favorable van der Waals interactions.
Physicochemical Properties: N-methylation can also influence the physicochemical properties of the molecule, such as its pKa, solubility, and metabolic stability. Generally, N-alkylation can increase lipophilicity and may alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
The following table summarizes the general influence of N1-substitution on pyrazole-5-amine properties.
| N1-Substituent | H-Bond Donor | H-Bond Acceptor | Tautomerism | General Impact on Lipophilicity |
| Hydrogen (H) | Yes | Yes | Possible | Lower |
| Methyl (CH3) | No | Yes | Blocked | Increased |
| Phenyl (C6H5) | No | Yes | Blocked | Significantly Increased |
This table is based on general principles of medicinal chemistry.
Non Therapeutic or Non Clinical Applications of Pyrazole 5 Amines in Chemical Research
Applications in Materials Science and Polymer Chemistry
The pyrazole-5-amine scaffold is increasingly being recognized for its potential in the development of novel materials with unique optical and electronic properties. Although direct applications of 3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine in this field are not extensively documented, the functional versatility of the 5-aminopyrazole core makes it a valuable building block in materials chemistry.
Researchers have explored the synthesis of pyrazole-fused pyridazines and pyrazines through the dimerization of 5-aminopyrazoles. These resulting fused heterocyclic systems have demonstrated potential applications in materials chemistry due to their fluorescent properties. The emission spectra of these compounds can be tuned by altering the substituents on the pyrazole (B372694) and phenyl rings, opening avenues for the development of new fluorescent materials and organic light-emitting diodes (OLEDs).
The inherent fluorescence of some pyrazole derivatives makes them attractive for bioimaging applications. nih.govbeilstein-journals.orgmdpi.com The synthetic accessibility and structural diversity of pyrazoles allow for the design of probes with high quantum yields and photostability. mdpi.com For instance, certain pyrazole derivatives have been investigated as fluorescent sensors for metal ions like La³⁺ and Eu³⁺, where the coordination with the metal ion leads to either an enhancement or quenching of the fluorescence signal. beilstein-journals.org This property is crucial for developing sensors for environmental or biological monitoring.
Interactive Table: Fluorescence Properties of Selected Pyrazole Derivatives
| Compound/Class | Application | Key Findings |
| Dipyrazole-fused Pyridazines and Pyrazines | Materials Chemistry | Exhibit fluorescence with tunable emission wavelengths based on substituents. Potential for use in OLEDs. |
| 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine | Fluorescent Sensor | Addition of La³⁺ ions leads to fluorescence enhancement, while Eu³⁺ causes fluorescence quenching. |
| Benzothiazoyl Pyrazoline Compounds | Emitting Materials | Show good fluorescence with emission wavelengths in the blue region (around 440-460 nm). researchgate.net |
| Fused Pyrazole Derivatives | Bioimaging Probes | Exhibit high quantum yields and good photostability, making them suitable for bioimaging applications. mdpi.com |
Use as Ligands in Coordination Chemistry
The pyrazole-5-amine structure is a versatile ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can act as coordination sites for metal ions. The specific compound this compound, with its pyrazole ring nitrogens and the exocyclic amino group, can potentially act as a mono- or bidentate ligand.
The coordination behavior of pyrazole-based ligands is diverse, allowing for the formation of a wide array of coordination complexes with varied geometries and nuclearities. beilstein-journals.org The 5-amino group can participate in chelation with the adjacent ring nitrogen, forming stable five-membered rings with metal centers. This chelation enhances the stability of the resulting metal complexes.
Research has shown that 3(5)-aminopyrazole acts as a neutral bidentate chelating agent, forming complexes with various transition metals such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). mdpi.com These complexes often exhibit octahedral or square planar geometries and can have polymeric structures. nih.govmdpi.com The modification of the 5-amino group, for instance, by forming Schiff bases, creates multidentate ligands that can form stable complexes with enhanced biological or catalytic activities. nih.gov
Furthermore, pyrazole-based ligands, including those derived from 5-aminopyrazoles, are instrumental in constructing coordination polymers and metal-organic frameworks (MOFs). helsinki.finih.gov The ability of these ligands to bridge multiple metal centers leads to the formation of extended one-, two-, or three-dimensional structures with potential applications in gas storage, catalysis, and sensing.
Interactive Table: Examples of Metal Complexes with Pyrazole-5-amine Derivatives
| Ligand | Metal Ion(s) | Complex Formula | Proposed Geometry/Structure | Reference |
| 3(5)-Aminopyrazole | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | [ML₂Cl₂] | Octahedral, Polymeric | mdpi.com |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | [Cd(L)₂Cl₂], Cu(L)₂(C₂H₅OH)₂₂ | Mononuclear | beilstein-journals.org |
| 3-methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole (Schiff base) | Cu(II), Other transition metals | [CuL₂], [ML(H₂O)₃] | Square planar for Cu(II), Octahedral for others | nih.gov |
| 3,5-diamino-1H-pyrazole-4-carbohydrazide | Cu(II) | Cu(H₂DAPZCA)₂(ClO₄)₄·5H₂O | Ionic salt and coordination compound | beilstein-journals.org |
Potential as Corrosion Inhibitors
The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen) and the π-electrons of the pyrazole ring, which can interact with the vacant d-orbitals of the metal. The presence of the amino group at the 5-position can further enhance this adsorption through additional coordination with the metal surface.
Studies on various 5-aminopyrazole derivatives have demonstrated high inhibition efficiencies. For example, 3-methyl-1H-pyrazol-5-amine (MPA) showed a corrosion inhibition efficiency of up to 96.47% for mild steel in 1 M H₂SO₄. mdpi.combeilstein-journals.orgresearchgate.net Similarly, a study on three 5-aminopyrazole carbonitriles reported inhibition efficiencies as high as 95.45% for mild steel in 1M HCl. nih.gov
The mechanism of inhibition by pyrazole-5-amines is often described as mixed-type, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov The adsorption of these molecules on the metal surface typically follows the Langmuir or Freundlich adsorption isotherms, indicating the formation of a monolayer or a heterogeneous surface interaction, respectively. nih.govmdpi.com
Interactive Table: Corrosion Inhibition Performance of Selected Pyrazole-5-amine Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 96.47 | Freundlich | mdpi.combeilstein-journals.orgresearchgate.net |
| 5-amino-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbonitrile (AMPC) | Mild Steel | 1 M HCl | 95.45 | Temkin | nih.gov |
| 5-amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile (ANPC) | Mild Steel | 1 M HCl | 92.04 | Temkin | nih.gov |
| 5-amino-1-phenyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (AHPC) | Mild Steel | 1 M HCl | 90.34 | Temkin | nih.gov |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | Langmuir | helsinki.fi |
Role in Agrochemical Research
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides containing this heterocyclic ring. researchgate.net The 5-aminopyrazole moiety, in particular, serves as a key structural element in the design and synthesis of new agrochemicals with insecticidal, fungicidal, and herbicidal properties. beilstein-journals.orgmdpi.combeilstein-journals.orgresearchgate.net While there is no specific information on the agrochemical applications of this compound, a related compound, 3-(4-Isobutylphenyl)-1H-pyrazol-5-amine, is noted for its use in the formulation of crop protection products. nih.gov
Insecticides: The most prominent example of a 5-aminopyrazole insecticide is Fipronil. beilstein-journals.org This compound acts as a potent blocker of the GABA-A receptor in insects, leading to central nervous system disruption and death. beilstein-journals.org The 5-amino group is a crucial part of the Fipronil structure. Research into other 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has shown significant insecticidal activity against pests like Tuta absoluta. nih.gov For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile demonstrated 75% mortality in Tuta absoluta larvae after 48 hours. nih.gov
Fungicides: Derivatives of 5-aminopyrazole have also exhibited significant fungicidal activity against a range of plant pathogens. mdpi.com Structure-activity relationship studies have shown that modifications at the 5-position of the pyrazole ring, such as the introduction of isothiocyanate and carboxamide moieties, can enhance the antifungal properties of these compounds. mdpi.com One study found that a 5-aminopyrazole derivative containing a p-trifluoromethylphenyl moiety displayed high activity against several fungi, including B. cinerea and R. solani. mdpi.com
Herbicides: The 5-aminopyrazole core has been incorporated into molecules designed to have herbicidal activity. beilstein-journals.orgresearchgate.net For example, pyrazole amide derivatives synthesized from 1-methyl-5-aminopyrazole have shown promising growth inhibition against weeds like Brassica campestris. beilstein-journals.org Another study on di(aminopyrazolyl) ketone derivatives reported herbicidal activity against rape and barnyard grass. researchgate.net
Interactive Table: Agrochemical Applications of Pyrazole-5-amine Derivatives
| Compound Class/Derivative | Application | Target Organism(s) | Key Findings | Reference(s) |
| 5-amino-1-aryl-1H-pyrazole-4-carbonitriles | Insecticide | Tuta absoluta (tomato leafminer) | Derivatives showed significant mortality rates, with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile reaching 75% mortality. | nih.gov |
| Fipronil | Insecticide | Wide range of insect pests | Acts as a GABA-A receptor antagonist, causing hyperexcitation of the insect nervous system. | beilstein-journals.org |
| 1,3,4-substituted-5-aminopyrazoles | Fungicide | B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, F. graminearum | Broad-spectrum fungicidal activity, with efficacy enhanced by isothiocyanate and carboxamide groups at the 5-position. | mdpi.com |
| Pyrazole amides from 1-methyl-5-aminopyrazole | Herbicide | Brassica campestris, Amaranthus retroflexus, Digitaria sanguinalis | Showed significant growth inhibition of roots and stems of various weeds. | beilstein-journals.org |
| Di(aminopyrazolyl) ketones | Herbicide | Rape, Barnyard grass | Demonstrated herbicidal activity against tested weed species. | researchgate.netbeilstein-journals.org |
Utilization as Chemical Probes or Research Reagents
Beyond their direct applications in materials and agrochemicals, 5-aminopyrazoles are highly valued as versatile research reagents, particularly as synthons for the construction of more complex heterocyclic systems. The specific compound this compound, with its substituted pyrazole core, represents a building block for creating a diverse range of chemical structures for further research.
The polyfunctional nature of 5-aminopyrazoles, possessing three primary nucleophilic sites (the 5-amino group, the N1-H of the pyrazole ring, and the C4-H), makes them ideal substrates for a variety of chemical transformations. nih.govbeilstein-journals.org The reactivity order of these sites is generally considered to be 5-NH₂ > 1-NH > 4-CH, allowing for selective functionalization. nih.gov
A significant application of 5-aminopyrazoles in chemical research is their use in multicomponent reactions (MCRs). nih.govbeilstein-journals.org MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. 5-Aminopyrazoles have been extensively used in MCRs to synthesize a wide array of fused heterocyclic compounds, such as:
Pyrazolo[3,4-b]pyridines nih.gov
Pyrazolo[1,5-a]pyrimidines nih.gov
Pyrazolo[3,4-d]pyrimidines nih.govmdpi.com
Pyrazolo[5,1-c]-1,2,4-triazines nih.gov
Pyrazolo[3,4-e]indolizines nih.gov
These fused heterocyclic systems are of great interest in medicinal chemistry and materials science, and the use of 5-aminopyrazoles as starting materials provides a convenient and efficient route to their synthesis.
Furthermore, some 5-aminopyrazole derivatives have been explored as precursors for fluorescent probes. The dimerization of 5-aminopyrazoles can lead to pyrazole-fused pyridazines and pyrazines that exhibit fluorescence, suggesting their potential use in developing new chemical sensors or imaging agents. mdpi.com
Interactive Table: 5-Aminopyrazoles as Building Blocks in Synthesis
| 5-Aminopyrazole Derivative | Reaction Type | Product(s) | Significance | Reference |
| General 5-aminopyrazoles | Multicomponent Reaction | Pyrazolo[3,4-b]pyridines | Efficient synthesis of fused heterocycles with potential biological activity. | nih.gov |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Multicomponent Reaction | Pyrazolo[3,4-b]pyridines | Synthesis of triaryl-substituted pyrazolopyridines in environmentally benign ionic liquids. | nih.gov |
| 1-Aryl-3-indolyl-5-aminopyrazoles | Multicomponent Reaction | Pyrazolo[3,4-b]pyridines | Synthesis of complex fused systems with potential cytotoxic activity. | nih.gov |
| General 5-aminopyrazoles | Cyclocondensation | Pyrazolo[1,5-a]pyrimidines | Versatile route to a key heterocyclic scaffold. | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | Dimerization | Dipyrazole-fused pyridazines and pyrazines | Access to novel fluorescent materials. | mdpi.com |
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 3,4-Diisobutyl-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions using substituted pyrazole precursors. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution or cyclization reactions under controlled temperatures (60–120°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions . Optimization may include adjusting catalysts (e.g., Lewis acids), solvent polarity (e.g., DMF or THF), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and purity. For example, pyrazole NH protons typically appear as broad singlets near δ 10–12 ppm .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry and purity (>95% required for publication) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can hydrogen bonding patterns be analyzed to predict crystallization behavior and crystal packing?
- Methodological Answer : Graph set analysis (as defined by Etter’s rules) can classify hydrogen-bonding motifs (e.g., chains, rings) . Single-crystal X-ray diffraction (using SHELX software) determines intermolecular distances and angles, revealing how amine and pyrazole groups participate in hydrogen bonds . For example, in HANTP derivatives, NH···O/N interactions form 2D frameworks, influencing crystal density and stability .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR with IR and X-ray crystallography. For example, ambiguous NMR peaks due to rotamers can be resolved using variable-temperature NMR .
- Computational Validation : Density Functional Theory (DFT) calculates expected NMR chemical shifts or IR vibrations, comparing them with experimental data .
- Impurity Analysis : Use HPLC-MS to detect byproducts interfering with spectral assignments .
Q. What computational methods are suitable for predicting the compound’s thermal stability and reactivity?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Experimental decomposition temperatures (Td) can be correlated with computational results from Gaussian 03 to calculate heats of formation (ΔHf) .
- Molecular Dynamics (MD) Simulations : Predict thermal stability by modeling lattice energy and hydrogen-bonding networks .
- Reactivity Studies : Frontier Molecular Orbital (FMO) analysis identifies electrophilic/nucleophilic sites for functionalization .
Q. How can researchers design a study to assess the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing isobutyl groups with fluorinated chains) to correlate structural features with bioactivity .
- Toxicity Profiling : Use cell viability assays (e.g., MTT) and Ames tests to evaluate cytotoxicity and mutagenicity .
Notes on Data Contradictions and Reproducibility
- Crystallographic Discrepancies : If X-ray data conflicts with spectroscopic results, re-evaluate crystal quality (e.g., twinning, disorder) using SHELXL refinement tools .
- Synthetic Yield Variability : Reproduce reactions under strictly anhydrous conditions, as moisture can hydrolyze intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
